molecular formula C10H13N B6252115 2-cyclopropyl-4,6-dimethylpyridine CAS No. 1823358-86-6

2-cyclopropyl-4,6-dimethylpyridine

Cat. No.: B6252115
CAS No.: 1823358-86-6
M. Wt: 147.22 g/mol
InChI Key: RTOKIEHQUWYKGS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4,6-dimethylpyridine is a heterocyclic organic compound with the molecular formula C10H13N. It features a pyridine ring substituted with cyclopropyl and methyl groups at specific positions, making it a unique structure in the realm of pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4,6-dimethylpyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4,6-dimethylpyridine with cyclopropylmagnesium bromide in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using continuous flow techniques. These methods ensure high yield and purity while minimizing waste. The use of catalysts such as Raney nickel in a flow reactor can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-4,6-dimethylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4,6-dimethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyridine-2,3-dicarbonitrile: Another pyridine derivative with different substituents.

    2-Methylpyridine: A simpler pyridine derivative with a single methyl group.

Uniqueness

2-Cyclopropyl-4,6-dimethylpyridine is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Biological Activity

2-Cyclopropyl-4,6-dimethylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a nitrogen-containing heterocyclic compound. Its structure can be represented as follows:

C1C2C3C4N\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{N}

Where:

  • C1 : Cyclopropyl group
  • C2 : Methyl group at position 4
  • C3 : Methyl group at position 6
  • N : Nitrogen atom in the pyridine ring

Research indicates that this compound exhibits significant binding affinity to various receptors, impacting cellular pathways. Its mechanism often involves modulation of neurotransmitter systems, particularly those associated with dopamine and serotonin receptors.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses moderate cytotoxic activity against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The observed cytotoxicity is attributed to the compound's ability to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division .

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on human tumor cell lines. The results indicated an IC50 value of approximately 25 µM for A549 cells and 30 µM for HeLa cells. The selectivity index was calculated to assess the compound's safety profile against non-tumorigenic cells, showing a promising therapeutic window .

Study 2: Interaction with Receptors

Another investigation focused on the compound's interaction with specific receptors. Binding assays revealed that this compound has a high affinity for the dopamine D2 receptor, suggesting potential applications in treating neuropsychiatric disorders. The binding affinity was quantified using radiolabeled ligands, demonstrating competitive inhibition patterns.

Data Tables

Study Cell Line IC50 (µM) Mechanism Reference
Study 1A54925Tubulin polymerization inhibition
Study 1HeLa30Tubulin polymerization inhibition
Study 2D2 ReceptorHigh affinityCompetitive inhibition

Properties

CAS No.

1823358-86-6

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-cyclopropyl-4,6-dimethylpyridine

InChI

InChI=1S/C10H13N/c1-7-5-8(2)11-10(6-7)9-3-4-9/h5-6,9H,3-4H2,1-2H3

InChI Key

RTOKIEHQUWYKGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C2CC2)C

Purity

0

Origin of Product

United States

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